17-HWT acts as an irreversible inhibitor of PI3Ks []. It covalently binds to the catalytic subunit of PI3K, specifically at a lysine residue located in the ATP-binding pocket of the enzyme []. This binding event prevents PI3K from phosphorylating its lipid substrates, phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby inhibiting the downstream signaling cascade.
17-HWT is more stable than its parent compound, Wortmannin, but still exhibits some degree of instability. It shows improved aqueous solubility compared to Wortmannin, especially when formulated as ring-opened derivatives containing basic amine groups []. These properties make it more amenable for in vitro and in vivo research applications.
Investigating PI3K Signaling: 17-HWT has been extensively used to study PI3K signaling pathways in various cell types, including neutrophils, platelets, and tumor cells [, , ]. By inhibiting PI3K activity, researchers can dissect the roles of this pathway in cellular processes such as cell growth, proliferation, survival, migration, and inflammation.
Cancer Research: The PI3K pathway is frequently dysregulated in cancer, contributing to tumor growth, survival, and resistance to therapy. 17-HWT and its derivatives have shown promising anticancer activity in preclinical models [, , , ]. Research has focused on using 17-HWT as a single agent or in combination with other chemotherapies to target various cancer types, including glioma, lung cancer, renal cell carcinoma [], and others.
Immunology Research: 17-HWT has been used to study the role of PI3K in immune cell function, particularly in neutrophils [, , ]. Researchers have investigated its effects on neutrophil activation, respiratory burst (the production of reactive oxygen species), and degranulation (the release of enzymes and other factors from intracellular granules), processes crucial for the immune response.
Development of Novel Derivatives: Continued research on 17-HWT focuses on developing novel derivatives with improved pharmacological properties, such as enhanced stability, solubility, and target specificity []. This includes exploring different ring-opened analogs and pegylated forms, like PWT-458 [, ], to optimize its therapeutic potential.
Combination Therapies: Investigating the synergistic effects of 17-HWT and its derivatives in combination with other anticancer agents, such as paclitaxel and bevacizumab [, ], or with targeted therapies, including mTOR inhibitors like Pegylated-Rapamycin (Peg-Rapa) [], represents a promising area of research for enhancing anticancer efficacy.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: